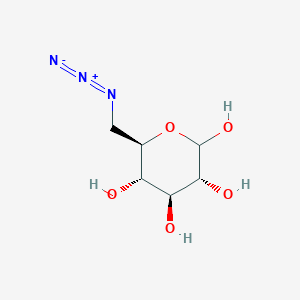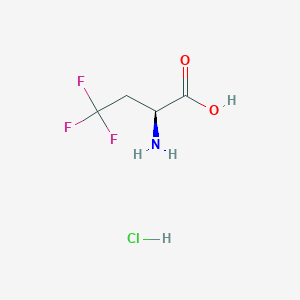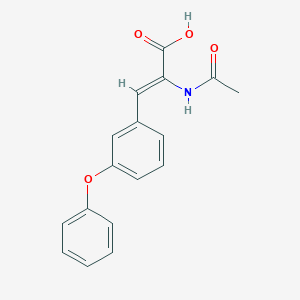
6-Azido-6-deoxy-D-glucopyranose
描述
6-Azido-6-deoxy-D-glucopyranose is a modified sugar molecule where the hydroxyl group at the sixth position of D-glucopyranose is replaced by an azido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-6-deoxy-D-glucopyranose typically involves the nucleophilic substitution of a hydroxyl group with an azido group. One common method is the reaction of 6-deoxy-D-glucopyranose with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . This reaction proceeds efficiently, yielding the desired azido sugar.
Another approach involves the use of diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry DMF. This method offers high yields and avoids the need for intermediate halide formation .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and scalability. Continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
6-Azido-6-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Click Chemistry: The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Common Reagents and Conditions
Sodium Azide: Used for the initial substitution reaction to introduce the azido group.
Hydrogen and Catalysts: Employed in reduction reactions to convert the azido group to an amino group.
Copper Catalysts: Utilized in click chemistry reactions to form triazoles.
Major Products
Amino Sugars: Formed by the reduction of the azido group.
Triazoles: Produced through click chemistry reactions.
科学研究应用
6-Azido-6-deoxy-D-glucopyranose has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and glycoconjugates.
Biology: Employed in metabolic labeling studies to track glycosylation patterns in cells.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of modified polysaccharides and other functional materials.
作用机制
The primary mechanism of action of 6-Azido-6-deoxy-D-glucopyranose involves its incorporation into biological systems where it can participate in bioorthogonal reactions. The azido group allows for selective labeling and modification of biomolecules without interfering with natural biological processes . This makes it a valuable tool for studying cellular metabolism and protein interactions.
相似化合物的比较
Similar Compounds
2-Azido-2-deoxy-D-glucopyranose: Similar structure with the azido group at the second position.
6-Azido-6-deoxy-cellobiose: A disaccharide derivative with an azido group at the sixth position.
Uniqueness
6-Azido-6-deoxy-D-glucopyranose is unique due to its specific substitution pattern, which allows for targeted modifications and applications in various fields. Its ability to undergo click chemistry reactions makes it particularly valuable for bioconjugation and labeling studies .
属性
IUPAC Name |
(3R,4S,5S,6R)-6-(azidomethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-2-3(10)4(11)5(12)6(13)14-2/h2-6,10-13H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLRUUHRGSJVMD-GASJEMHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol](/img/structure/B8055317.png)






![methyl (Z)-2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B8055347.png)

![[(2S)-3-(4-iodophenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B8055367.png)


![(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8055386.png)

